molecular formula C15H10Cl2N2O2S B4027248 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methyl-3-furamide

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methyl-3-furamide

Cat. No.: B4027248
M. Wt: 353.2 g/mol
InChI Key: GHMGLYRJASRKTH-UHFFFAOYSA-N
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Description

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methyl-3-furamide is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenyl group, a thiazole ring, and a furanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methyl-3-furamide typically involves a multi-step process:

    Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring. This can be achieved by reacting 2,4-dichlorophenyl isothiocyanate with an appropriate α-haloketone under basic conditions to form the thiazole core.

    Introduction of the Furanamide Group: The thiazole intermediate is then reacted with 2-methyl-3-furoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:

    Optimizing Reaction Conditions: Temperature, solvent choice, and reaction time are carefully controlled.

    Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methyl-3-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the thiazole ring or other functional groups.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methyl-3-furamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Agriculture: The compound is studied for its potential use as a pesticide or herbicide, leveraging its ability to disrupt biological pathways in pests.

    Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methyl-3-furamide: can be compared with other thiazole derivatives and dichlorophenyl compounds, such as:

Uniqueness

  • Structural Uniqueness : The combination of a dichlorophenyl group, thiazole ring, and furanamide moiety makes this compound unique compared to other thiazole derivatives.
  • Biological Activity : Its specific structural features contribute to its distinct biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S/c1-8-10(4-5-21-8)14(20)19-15-18-13(7-22-15)11-3-2-9(16)6-12(11)17/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMGLYRJASRKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methyl-3-furamide
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N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methyl-3-furamide
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N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methyl-3-furamide
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N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methyl-3-furamide
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N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methyl-3-furamide
Reactant of Route 6
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methyl-3-furamide

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